Bioequivalence to Co-Administered Pioglitazone and Glimepiride Validates Fixed-Dose Formulation Integrity
The fixed-dose combination tablet (Tandemact) demonstrates bioequivalence to the co-administration of separate pioglitazone and glimepiride tablets, ensuring the pharmacokinetic profile is unchanged. The 90% confidence intervals for the ratios of Cmax, AUC(lqc), and AUC(infinity) for both pioglitazone and glimepiride fell within the standard bioequivalence limits of 0.80 to 1.25, and the fixed-dose combination/coadministered least squares mean ratios were ≥0.86 [1]. This confirms that switching from separate tablets to the fixed-dose combination does not alter systemic drug exposure.
| Evidence Dimension | Bioequivalence of Fixed-Dose Combination vs. Co-administered Separate Tablets |
|---|---|
| Target Compound Data | Fixed-dose combination tablet (30 mg pioglitazone + 4 mg glimepiride) |
| Comparator Or Baseline | Co-administered separate tablets (30 mg pioglitazone + 4 mg glimepiride) |
| Quantified Difference | Least squares mean ratios ≥0.86; 90% CIs for Cmax and AUC within 0.80-1.25 |
| Conditions | Open-label, randomized, 4-period crossover study in 37 healthy fasted subjects |
Why This Matters
This evidence directly supports the procurement of Tandemact as a pharmaceutically equivalent alternative to co-administration, simplifying dosing without compromising pharmacokinetic reliability.
- [1] Karim A, Zhao Z, Slater M, et al. Replicate study design in bioequivalency assessment, pros and cons: bioavailabilities of the antidiabetic drugs pioglitazone and glimepiride present in a fixed-dose combination formulation. J Clin Pharmacol. 2007;47(7):806-816. View Source
